4-Fluorobicyclo[2.2.1]heptan-1-amine
Description
Significance of Bicyclo[2.2.1]heptane Scaffolds in Molecular Design
The bicyclo[2.2.1]heptane framework, commonly known as norbornane (B1196662), is a recurring and valuable scaffold in the design of complex organic molecules. fiveable.meacs.org Its defining characteristic is a rigid, strained structure that locks the molecule into a distinct three-dimensional shape. fiveable.me Unlike flexible aliphatic chains, this conformational rigidity reduces the number of accessible spatial arrangements, which can be highly advantageous in drug discovery. By presenting functional groups in a well-defined orientation, molecules built on this scaffold can achieve higher binding affinity and selectivity for specific biological targets such as enzymes or receptors. nih.gov
Polycyclic hydrocarbon systems like bicyclo[2.2.1]heptane offer a unique combination of a three-dimensional shape and lipophilic (hydrophobic) characteristics, which can influence a molecule's pharmacokinetic properties. acs.orgnih.govrsc.org This scaffold is a key structural component in numerous commercial drugs, clinical candidates, and bioactive natural products. acs.orgrsc.org For instance, the introduction of a simple bicyclo[2.2.1]heptane moiety into a series of N,N'-diarylsquaramide compounds resulted in a significant increase in selectivity for the CXCR2 chemokine receptor over the CXCR1 receptor. nih.govrsc.org Furthermore, the predictable geometry of the bicyclo[2.2.1]heptane core makes it an excellent reverse-turn molecular scaffold in peptide analogues, capable of nucleating the formation of specific secondary structures like β-sheets. acs.org
Strategic Integration of Fluorine in Bridged Amine Systems
The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to modulate a compound's physicochemical properties. nih.gov When integrated into bridged amine systems, fluorine's effects are particularly pronounced due to its high electronegativity, the strongest of all elements. libretexts.orglibretexts.org This property creates a strong dipole in the carbon-fluorine bond, leading to a powerful electron-withdrawing inductive effect that can influence nearby functional groups. masterorganicchemistry.com
A primary consequence of introducing fluorine near an amine group is a significant reduction in the amine's basicity (a decrease in its pKa value). researchgate.netnih.gov The electron-withdrawing fluorine atom pulls electron density away from the nitrogen, making its lone pair of electrons less available to accept a proton. libretexts.orgmasterorganicchemistry.com This modulation of basicity is crucial in drug design, as it can improve bioavailability and reduce potential toxicity associated with highly basic amines. nih.govresearchgate.net
Beyond altering electronic properties, fluorine substitution can also enhance metabolic stability. The carbon-fluorine bond is exceptionally strong, and replacing a metabolically vulnerable carbon-hydrogen bond with a C-F bond can block sites of enzymatic oxidation, thereby increasing the drug's half-life in the body. nih.govnih.gov Fluorine can also influence molecular conformation, which in turn affects how a molecule binds to its target. nih.govd-nb.info
Research Trajectory of 4-Fluorobicyclo[2.2.1]heptan-1-amine as a Synthetic and Conformational Probe
This compound stands as a molecule of significant academic interest, primarily for its use as a probe to study fundamental chemical principles. Its structure is unique: the fluorine atom is placed at the C4 bridgehead position, directly opposite the C1 bridgehead, which bears the amine group. This arrangement, held within a rigid bicyclic framework, creates an ideal system for investigating the transmission of electronic effects through bonds. crossref.org
The strong electron-withdrawing inductive effect of the C4-fluorine is transmitted through the sigma bonds of the rigid cage to the nitrogen atom at C1, measurably reducing the basicity of the amine. masterorganicchemistry.com Unlike in flexible systems where conformational changes can complicate the analysis, the fixed geometry of the bicyclo[2.2.1]heptane skeleton ensures that the observed electronic effects are primarily due to through-bond interactions. crossref.org This makes the compound an excellent model for quantifying the influence of distant substituents on the reactivity of a functional group.
Furthermore, the presence of the ¹⁹F nucleus provides a sensitive handle for Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govsemanticscholar.orgnih.gov The chemical shift and coupling constants of the fluorine atom are highly sensitive to its local electronic and spatial environment. This allows researchers to use ¹⁹F NMR to study subtle conformational changes and interactions within the molecule, making this compound a valuable conformational probe. nih.govsemanticscholar.org The synthesis and analysis of such fluorinated bicyclic systems contribute to a deeper understanding of stereoelectronic effects that can guide the rational design of more complex and effective molecules. nih.govnih.gov
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 84553-48-0 |
| Molecular Formula | C₇H₁₂FN |
| Average Mass | 129.178 Da |
| Monoisotopic Mass | 129.095378 Da |
This table presents basic identifiers and properties for the title compound. chemspider.combldpharm.comchemicalbook.com
Table 2: Influence of Fluorination on the Basicity of Amines
| Compound | Functional Group | Key Feature | pKa of Conjugate Acid (pKaH) | Effect of Fluorine |
| Piperidine | Secondary Amine | Non-fluorinated cyclic amine | 11.0 | N/A |
| Morpholine | Secondary Amine | Oxygen atom (inductive effect) | 8.36 | Basicity Reduced |
| Trifluoroethanol | Alcohol | Terminal CF₃ group | 12.5 | Acidity Increased (vs. Ethanol at 16) |
| Pyridine | Aromatic Amine | Non-fluorinated aromatic amine | 5.2 | N/A |
| 2-Chloropyridine | Aromatic Amine | Chlorine atom (inductive effect) | 0.49 | Basicity Reduced |
This table illustrates the general principle that electron-withdrawing groups, such as fluorine or chlorine, decrease the basicity (lower the pKaH) of amines due to the inductive effect. masterorganicchemistry.com
Structure
3D Structure
Properties
CAS No. |
84553-48-0 |
|---|---|
Molecular Formula |
C7H12FN |
Molecular Weight |
129.18 g/mol |
IUPAC Name |
4-fluorobicyclo[2.2.1]heptan-1-amine |
InChI |
InChI=1S/C7H12FN/c8-6-1-3-7(9,5-6)4-2-6/h1-5,9H2 |
InChI Key |
ROJVZBLZXXZQHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(C2)N)F |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations for 4 Fluorobicyclo 2.2.1 Heptan 1 Amine
Precursor Synthesis and Norbornane (B1196662) Skeleton Construction
The construction of the foundational norbornane skeleton is the critical first stage in the synthesis of 4-Fluorobicyclo[2.2.1]heptan-1-amine. Methodologies often prioritize stereochemical control to set the stage for subsequent functionalization.
A prominent strategy for creating functionalized bicyclo[2.2.1]heptane amines involves the use of optically active keto-alcohol norbornane precursors. These intermediates provide a stereochemically defined scaffold upon which further modifications can be built. An efficient multi-step procedure starting from an optically active keto-alcohol norbornane compound has been reported for the synthesis of related ether-protected bicyclo[2.2.1]heptane amines. bch.roresearchgate.net
The general approach commences with the selective reduction of the ketone functionality. For instance, the reduction of an optically active keto-alcohol intermediate using sodium borohydride (B1222165) can yield the corresponding diol as a major isomer, which can often be purified to high enantiomeric excess by crystallization. mdpi.com This diol serves as a versatile intermediate. Subsequent steps typically involve selective protection of the hydroxyl groups, conversion of one hydroxyl to a leaving group (e.g., mesylate), displacement with an azide (B81097), and finally, reduction to the amine. bch.roresearchgate.net The trityl protecting group has proven particularly useful in these sequences, as it facilitates the crystallization and purification of intermediates. bch.roresearchgate.net
Table 1: Representative Transformation from Keto-alcohol Precursor
| Step | Reaction | Reagents | Key Feature |
|---|---|---|---|
| 1 | Ketone Reduction | NaBH₄ | Diastereoselective formation of diol |
| 2 | Selective Protection | Trityl chloride, Pyridine | Protection of primary hydroxyl |
| 3 | Mesylation | Methanesulfonyl chloride | Conversion of secondary hydroxyl to leaving group |
| 4 | Azide Substitution | NaN₃ | Sₙ2 displacement to introduce nitrogen |
This table presents a generalized sequence based on synthetic strategies for related compounds.
The Diels-Alder reaction is a cornerstone for the construction of the bicyclo[2.2.1]heptane core. nih.gov This [4+2] cycloaddition reaction, typically involving cyclopentadiene (B3395910) as the diene, provides a powerful and predictable method for assembling the strained, bridged ring system. acs.orgdss.go.th The dienophile can be chosen to install handles for further functionalization.
For the synthesis of precursors to bridgehead-functionalized norbornanes, dienophiles such as acrylic acid derivatives can be employed. globalauthorid.com The resulting adduct contains a carboxylic acid group that can later be converted into an amine via a Curtius rearrangement. thieme-connect.com The stereoselectivity of the Diels-Alder reaction can be controlled to favor the endo or exo product, which is crucial for the stereochemical outcome of the final molecule. Subsequent hydrogenation of the double bond in the norbornene adduct affords the saturated bicyclo[2.2.1]heptane skeleton. thieme-connect.com
Introduction of the Fluorine Substituent at Bridgehead Positions
Introducing a fluorine atom at the sterically hindered and electronically deactivated bridgehead (C4) position of the norbornane skeleton is a significant synthetic hurdle. This transformation requires powerful and selective fluorinating agents.
Electrophilic fluorination using N-F reagents is a primary method for the direct installation of fluorine onto C-H bonds. Selectfluor®, or 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), is a powerful, stable, and commercially available electrophilic fluorinating agent widely used for this purpose. enamine.netorganic-chemistry.orgresearchgate.net The reaction of hydrocarbons with Selectfluor® is believed to proceed via an electrophilic mechanism. rsc.orgresearchgate.net
The fluorination of a saturated bridgehead C-H bond is challenging but can be achieved under forceful conditions. The reaction likely involves the direct attack of the C-H bond on the electrophilic fluorine atom of the N-F reagent, or a single-electron transfer (SET) mechanism to generate a bridgehead carbocation, which is then trapped by a fluoride (B91410) source. nih.govnih.gov The high acidity generated during the reaction can promote the loss of a fluoride ion from the product, leading to the formation of a carbocation that can be trapped by the solvent, such as acetonitrile, in a Ritter-type reaction. rsc.orgresearchgate.net
Table 2: Common N-F Reagents for Electrophilic Fluorination
| Reagent Name | Abbreviation | Key Characteristics |
|---|---|---|
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor®, F-TEDA-BF₄ | Highly reactive, stable solid, widely applicable. enamine.netmdpi.com |
Mechanistic studies on related systems suggest that the choice of solvent and reaction conditions is critical to optimize the yield and selectivity of the fluorination and to minimize side reactions. nih.gov
Photochemical methods offer an alternative pathway for the activation of strong C-H bonds, including those at bridgehead positions. These reactions often proceed through radical intermediates. Direct photocatalytic fluorination of C-H bonds has been demonstrated using N-fluorobenzenesulfonimide (NFSI) in the presence of a decatungstate photocatalyst. nih.govrsc.org
This strategy involves the photocatalyst, upon irradiation, abstracting a hydrogen atom from the substrate to generate a carbon-centered radical. This radical then reacts with the N-F reagent to form the C-F bond and regenerate the catalyst. While this has been demonstrated primarily for benzylic C-H bonds, the principle could be extended to the less reactive bridgehead positions of the norbornane system, likely requiring more energetic conditions. The generation of radicals at bridgehead positions of bicyclic systems is a known process, making this a plausible, albeit challenging, route.
Amine Functionality Introduction and Manipulation
The final step in the synthesis is the introduction of the amine group at the C1 bridgehead position. This is typically achieved by converting a precursor functional group, such as a carboxylic acid, at that position.
A common and effective method is the Curtius rearrangement. nih.gov This reaction involves the conversion of a bridgehead carboxylic acid to an acyl azide, typically via an acyl chloride or a mixed anhydride. Upon heating, the acyl azide rearranges with the loss of nitrogen gas to form an isocyanate. This isocyanate can then be hydrolyzed under acidic or basic conditions to yield the primary amine, or trapped with an alcohol like tert-butanol (B103910) to form a Boc-protected amine, which can be deprotected in a subsequent step. nih.gov This sequence has been successfully applied in the synthesis of various aminobicyclo[2.2.1]heptane derivatives. thieme-connect.com
An alternative route involves the reduction of a bridgehead azide. As described in the context of keto-alcohol precursors, a hydroxyl group can be converted into an azide via mesylation and nucleophilic substitution. bch.roresearchgate.net The resulting azide is then reduced to the primary amine, commonly through catalytic hydrogenation (e.g., H₂/Pd-C) or with a hydride reagent like lithium aluminum hydride (LiAlH₄). researchgate.net This method is particularly useful when the synthetic strategy already involves alcohol intermediates.
Selective Reduction of Azide Intermediates
The conversion of an azide group to a primary amine is a pivotal step in the synthesis of this compound. This transformation is typically achieved through the reduction of a 4-azido-1-fluorobicyclo[2.2.1]heptane precursor. Several established methods are available for this reduction, each with its own advantages in terms of mildness of reaction conditions and functional group tolerance.
One of the most common and gentle methods for this conversion is the Staudinger reduction . wikipedia.orgorganic-chemistry.org This reaction involves the treatment of the azide with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), to form a phosphazide (B1677712) intermediate. This intermediate then spontaneously loses dinitrogen (N₂) to yield an iminophosphorane. Subsequent hydrolysis of the iminophosphorane produces the desired primary amine and a phosphine oxide byproduct, such as triphenylphosphine oxide. wikipedia.org The reaction is highly selective and proceeds under mild, neutral conditions, which is advantageous for preserving the fluorine substituent and the bicyclic framework of the molecule. The general mechanism for the Staudinger reduction is outlined below:
R-N₃ + PPh₃ → R-N=P(Ph)₃ + N₂ R-N=P(Ph)₃ + H₂O → R-NH₂ + O=P(Ph)₃
Another widely used method for the reduction of organic azides is catalytic hydrogenation . This process typically employs a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under an atmosphere of hydrogen gas. rsc.org This method is highly efficient and often results in clean conversion to the amine. However, care must be taken to ensure that other functional groups within the molecule are not susceptible to reduction under these conditions. For the synthesis of this compound, the choice of catalyst and reaction conditions would be critical to avoid any unwanted side reactions.
The table below summarizes common reagents used for the reduction of azide intermediates in the synthesis of related bicyclic amines.
| Reduction Method | Reagent(s) | Byproduct(s) | Key Features |
| Staudinger Reduction | Triphenylphosphine (PPh₃), then H₂O | Triphenylphosphine oxide | Mild, neutral conditions, high selectivity wikipedia.orgorganic-chemistry.orgalfa-chemistry.com |
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | None | High efficiency, clean reaction rsc.org |
| Lithium Aluminium Hydride | LiAlH₄, then H₂O | Aluminum salts | Powerful reducing agent, less selective |
Protecting Group Chemistry for Amine and Hydroxyl Functionalities
In the multistep synthesis of complex molecules like this compound, the use of protecting groups is essential to prevent unwanted reactions of sensitive functional groups, such as amines and hydroxyls. bch.ro The choice of protecting group is dictated by its stability under various reaction conditions and the ease of its selective removal.
For the synthesis of bicyclo[2.2.1]heptane amine derivatives, several protecting groups are commonly employed. bch.ro For instance, if the synthesis starts from a precursor containing a hydroxyl group, this group is often protected to prevent it from interfering with subsequent reactions. Common protecting groups for hydroxyls include silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS), and bulky ethers like the trityl (Tr) group. bch.ro The trityl group has been noted to facilitate the isolation of intermediates through crystallization. bch.ro
Once the amine functionality is introduced, it may also require protection, particularly if further modifications to the molecule are planned. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in a variety of non-acidic conditions and its straightforward removal with mild acids. rsc.org
The selection of an appropriate protecting group strategy is crucial for the successful synthesis of this compound, ensuring that the desired chemical transformations occur at the correct positions on the bicyclic scaffold.
The following table outlines common protecting groups used for amine and hydroxyl functionalities in the synthesis of related bicyclic compounds.
| Functional Group | Protecting Group | Abbreviation | Introduction Reagent(s) | Removal Conditions |
| Hydroxyl | Trityl | Tr | Trityl chloride, pyridine | Mild acid |
| Hydroxyl | tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, imidazole | Fluoride source (e.g., TBAF) |
| Amine | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acid (e.g., TFA) or HCl rsc.org |
Stereocontrolled Synthesis and Enantioselective Pathways
The bicyclo[2.2.1]heptane framework is a rigid, three-dimensional structure that can exist as different stereoisomers. As the biological activity of a molecule is often dependent on its specific stereochemistry, the development of stereocontrolled and enantioselective synthetic routes is of paramount importance.
For the synthesis of this compound, controlling the stereochemistry at the carbon atoms bearing the fluorine and amine substituents is a key challenge. Stereocontrol can be achieved through various strategies. One approach involves starting the synthesis from a chiral precursor, which can guide the stereochemical outcome of subsequent reactions. For example, syntheses of related bicyclo[2.2.1]heptane amines have been initiated from optically active keto-alcohol norbornane compounds. bch.ro
Another strategy is the use of chiral auxiliaries or catalysts to induce asymmetry in the molecule. Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of bicyclic systems. For instance, organocatalytic formal [4+2] cycloaddition reactions have been developed to access bicyclo[2.2.1]heptane-1-carboxylates with high enantioselectivity. rsc.org Such approaches could potentially be adapted for the synthesis of precursors to this compound.
In cases where a racemic or diastereomeric mixture is produced, chiral resolution techniques can be employed to separate the desired enantiomer. Chiral High-Performance Liquid Chromatography (HPLC) is a common method for the separation of enantiomers of bicyclic compounds. researchgate.net Additionally, the formation of diastereomeric salts with a chiral resolving agent can allow for separation by crystallization.
Chemical Reactivity and Derivatization Strategies of 4 Fluorobicyclo 2.2.1 Heptan 1 Amine
Reactivity of the Amine Functionality
The lone pair of electrons on the nitrogen atom of the primary amine is the principal site of nucleophilic reactivity in 4-fluorobicyclo[2.2.1]heptan-1-amine. This enables a variety of transformations to introduce diverse functionalities.
The primary amine of this compound readily participates in standard amine derivatization reactions.
Amide Formation: The amine can be acylated using various acylating agents such as acid chlorides, anhydrides, or carboxylic acids activated with coupling reagents to form the corresponding amides. The use of coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N,N-dimethylaminopyridine (DMAP) and a catalytic amount of hydroxybenzotriazole (B1436442) (HOBt) is a common strategy for forming amide bonds, especially with less reactive amines. nih.gov For instance, reacting this compound with an acid chloride (RCOCl) in the presence of a non-nucleophilic base like triethylamine (B128534) would yield the corresponding N-(4-fluorobicyclo[2.2.1]heptan-1-yl)amide. A patent describes the reaction of a similar bicyclo[2.2.1]heptan-2-amine with an acid chloride to form an amide, which is then reduced to a secondary amine. google.com
Urea (B33335) Formation: The synthesis of urea derivatives from primary amines is a well-established transformation in medicinal chemistry. nih.gov this compound can react with isocyanates (R-N=C=O) to produce N,N'-disubstituted ureas. google.com Alternatively, reaction with phosgene (B1210022) or its equivalents, followed by the addition of another amine, can be employed to generate both symmetrical and unsymmetrical ureas. nih.govgoogle.com These reactions typically proceed through an isocyanate intermediate. nih.gov
Other Nitrogen-Containing Derivatives: The amine functionality can also undergo reactions such as reductive amination with aldehydes or ketones to yield secondary or tertiary amines, and alkylation with alkyl halides. The synthesis of squaramide derivatives from bicyclo[2.2.1]heptane amines has been reported, where the amine undergoes a nucleophilic substitution reaction with 3,4-diethoxycyclobut-3-ene-1,2-dione. nih.govrsc.org
Table 1: Examples of Amine Derivatization Reactions This table is illustrative and based on general reactivity patterns of bicyclic amines.
| Reactant | Reagent(s) | Product Type |
| Carboxylic Acid (R-COOH) | EDC, HOBt, DMAP | Amide |
| Acid Chloride (R-COCl) | Triethylamine | Amide |
| Isocyanate (R-NCO) | - | Urea |
| 3,4-Diethoxycyclobut-3-ene-1,2-dione | - | Squaramide precursor |
Transformations Involving the Fluorine Atom
The fluorine atom at the bridgehead C4 position is generally unreactive towards standard nucleophilic substitution due to the inherent strain and electronic properties of the bicyclo[2.2.1]heptane system.
Bridgehead positions of bicyclic systems like bicyclo[2.2.1]heptane are notoriously resistant to nucleophilic substitution reactions that proceed through either an S(_N)2 or S(_N)1 mechanism. An S(_N)2 reaction is disfavored due to the impossibility of backside attack on the sterically hindered bridgehead carbon. An S(_N)1 reaction is also highly unfavorable because the formation of a planar carbocation at the bridgehead would introduce significant angle strain into the rigid bicyclic system. researchgate.net While there are methods for nucleophilic substitution of activated alkyl fluorides, these typically require specific activating groups or conditions not inherent to this structure. researchgate.net Therefore, the C-F bond in this compound is considered robust and not readily displaced by nucleophiles under normal conditions.
Neighboring group participation involves the intramolecular interaction of a functional group to assist in a reaction, often leading to rate enhancement and specific stereochemical outcomes. tue.nl In the case of this compound, the highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect (-I effect) through the sigma bonds of the bicyclic framework. This effect can decrease the nucleophilicity of the distal amine group, potentially slowing down its reactions compared to its non-fluorinated analog. researchgate.net
Direct participation of the fluorine atom as a neighboring group to form a bridged fluoronium ion intermediate is highly unlikely due to the geometric constraints of the rigid bicyclic system. The influence of the fluorine atom is primarily electronic, modulating the reactivity of other parts of the molecule rather than directly participating in bond-forming or bond-breaking steps at a remote reaction center. semanticscholar.org
Manipulation of the Bicyclo[2.2.1]heptane Ring System
The saturated carbon skeleton of the bicyclo[2.2.1]heptane ring is generally unreactive towards many chemical transformations. However, under specific conditions, oxidation and reduction pathways can be accessed.
Oxidation: The oxidation of saturated hydrocarbons typically requires strong oxidizing agents and harsh conditions. The bicyclo[2.2.1]heptane skeleton itself is resistant to mild oxidation. However, if other functional groups are present or introduced, they can direct oxidation to specific positions. For example, the Swern oxidation has been used to convert a bicyclo[2.2.1]hept-5-ene-2,3-diol to the corresponding dione, indicating that hydroxylated derivatives of the bicyclic system can be oxidized. mdpi.comresearchgate.net Oxidation of the carbon skeleton of this compound without affecting the amine would be challenging and likely require protection of the amine group. Studies on related bicyclic compounds have shown that oxidation can lead to ring-opening or rearrangement products under certain conditions. cdnsciencepub.com
Reduction: The saturated bicyclo[2.2.1]heptane core is already in a reduced state and cannot be further reduced under standard catalytic hydrogenation conditions. The name norbornane (B1196662), another term for bicyclo[2.2.1]heptane, was coined for the compound synthesized by the reduction of norcamphor. wikipedia.org Reduction reactions involving this molecule would typically target derivatives containing reducible functional groups (e.g., ketones, esters, amides) that might be introduced onto the skeleton or as substituents. For instance, the reduction of an amide derivative of a bicyclo[2.2.1]heptane amine to a secondary amine using borane-tetrahydrofuran (B86392) complex (BH(_3)-THF) has been described. google.com
Cycloaddition Reactions and Generation of Novel Chemical Scaffolds
The bicyclo[2.2.1]heptane system can participate in various cycloaddition reactions, which are powerful tools for the construction of complex polycyclic molecules. While specific examples of cycloaddition reactions involving this compound are not extensively documented in publicly available literature, the reactivity of the parent norbornane and related derivatives provides a strong basis for predicting its behavior. The inherent strain of the bicyclic system and the electronic influence of the fluorine and amine substituents are expected to play a crucial role in its reactivity.
One of the most common cycloaddition reactions involving the norbornane scaffold is the Diels-Alder or [4+2] cycloaddition. Although the double bond is absent in the saturated this compound, its derivatives, or the synthetic precursors to it, can be designed to participate in such reactions. For instance, an organocatalytic formal [4+2] cycloaddition has been developed to access bicyclo[2.2.1]heptane-1-carboxylates with high enantioselectivity. rsc.org This suggests that functionalization of the this compound, for example, by introducing a diene or dienophile moiety, could open pathways to a diverse range of fused and bridged polycyclic systems.
Furthermore, [3+2] cycloaddition reactions represent another viable strategy for elaborating the this compound core. For example, the reaction of norbornene with fluorinated azides can lead to the formation of aziridines, which can be further transformed into other heterocyclic systems. researchgate.net The primary amine of this compound could be converted to an azide (B81097), making it a suitable precursor for such cycloadditions. This approach would allow for the introduction of nitrogen-containing heterocycles onto the rigid bicyclic scaffold, significantly expanding the accessible chemical space.
The generation of novel chemical scaffolds from this compound through cycloaddition reactions holds considerable promise for the discovery of new bioactive molecules. The rigid nature of the starting material would translate to the products, providing structurally well-defined molecules that are desirable for probing biological systems.
Table 1: Potential Cycloaddition Strategies for Derivatizing this compound
| Cycloaddition Type | Potential Reactant from this compound | Potential Reaction Partner | Resulting Scaffold |
| [4+2] Diels-Alder | Diene-functionalized derivative | Dienophile (e.g., maleimide) | Fused polycyclic system |
| [4+2] Diels-Alder | Dienophile-functionalized derivative | Diene (e.g., furan) | Bridged polycyclic system |
| [3+2] Dipolar Cycloaddition | Azide derivative | Alkyne or alkene | Triazole or triazoline-fused scaffold |
| [3+2] Dipolar Cycloaddition | Nitrone derivative | Alkene | Isoxazolidine-fused scaffold |
Rational Design of Compound Libraries and Analogues
The unique structural features of this compound make it an attractive scaffold for the rational design of compound libraries and analogues in drug discovery. The rigid, three-dimensional nature of the bicyclo[2.2.1]heptane core is a desirable feature for creating molecules that can "escape from flatland," a concept in medicinal chemistry that advocates for the use of non-planar structures to improve physicochemical properties and explore new chemical space. ceu.es
The 4-fluorobicyclo[2.2.1]heptane moiety can serve as a bioisostere for commonly used aromatic rings, such as a phenyl group. Bioisosteric replacement is a strategy used to modify a known active compound by replacing a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic profile. The introduction of the fluorinated bicyclic scaffold can lead to enhanced metabolic stability, improved solubility, and a different vectoral projection of substituents compared to a flat aromatic ring, which can lead to novel interactions with biological targets.
A key application of this rational design approach is the synthesis of nucleoside analogues. Research has shown that bicyclo[2.2.1]heptane amines can be used to construct constrained carbocyclic nucleosides. bch.roresearchgate.net For instance, the amine group of a bicyclo[2.2.1]heptane derivative can be used to build purine (B94841) and pyrimidine (B1678525) bases, while the rigid scaffold mimics the sugar moiety of natural nucleosides. bch.ro Following this strategy, a library of nucleoside analogues based on this compound could be synthesized and screened for antiviral or anticancer activities. mdpi.com
The design of such a library would involve the systematic variation of the heterocyclic base attached to the amine and potentially further functionalization of the bicyclic core. The fluorine atom at the 4-position can influence the electronics and conformation of the scaffold, potentially leading to improved binding affinity or selectivity for a target enzyme or receptor.
Table 2: Example of a Rationally Designed Analogue Series Based on this compound
| Base Scaffold | R Group (Nucleobase) | Potential Therapeutic Area | Rationale |
| 4-Fluorobicyclo[2.2.1]heptan-1-yl | Adenine (B156593) | Antiviral, Anticancer | Constrained nucleoside analogue |
| 4-Fluorobicyclo[2.2.1]heptan-1-yl | Guanine | Antiviral, Anticancer | Constrained nucleoside analogue |
| 4-Fluorobicyclo[2.2.1]heptan-1-yl | Cytosine | Antiviral, Anticancer | Constrained nucleoside analogue |
| 4-Fluorobicyclo[2.2.1]heptan-1-yl | Uracil/Thymine | Antiviral, Anticancer | Constrained nucleoside analogue |
| 4-Fluorobicyclo[2.2.1]heptan-1-yl | 5-Fluorouracil | Anticancer | Combination of a known anticancer agent with a novel scaffold |
Structural Elucidation and Conformational Analysis of 4 Fluorobicyclo 2.2.1 Heptan 1 Amine
Conformational Landscape and Energetics
A thorough search of scientific databases yielded no studies that have computationally mapped the potential energy surface (PES) of the diastereomers of 4-Fluorobicyclo[2.2.1]heptan-1-amine. Such calculations are crucial for understanding the relative stabilities of different spatial arrangements of the molecule. For comparison, detailed PES scans have been performed on related compounds like 2-fluorobicyclo[2.2.1]heptan-7-ols, where the rotation of the hydroxyl group was systematically analyzed to identify energy minima and transition states. beilstein-journals.org However, no equivalent data exists for the target compound.
Consequently, without PES calculations, there is no documented analysis of the preferred conformations of this compound or the rotational barriers between them. The interplay between the fluorine atom at a bridgehead-adjacent position (C4) and the amino group at the bridgehead (C1) would likely lead to a unique conformational profile, but this has not been explored in the available literature. Studies on other biphenyls show how rotational barriers can be calculated using density functional theory, but this has not been applied to the target molecule. biomedres.us
Stereochemical Purity and Configuration Assignment
The synthesis of this compound can result in a mixture of stereoisomers. However, no specific methods for the resolution of its enantiomers or diastereomers are described in the scientific literature. General methods for the resolution of chiral amines, often involving the formation of diastereomeric salts with a chiral acid (like tartaric acid) followed by separation via crystallization, are well-established. rsc.orgresearchgate.net Similarly, enzymatic kinetic resolution is a common technique for separating stereoisomers of bicyclic compounds. google.com Patent literature mentions the separation of enantiomers for complex molecules containing a bicyclo[2.2.1]heptane core using chiral HPLC, but does not provide a specific protocol for the title compound itself. mit.edu A study on a different bicyclo[2.2.1]heptan-2-endo-amine detailed a successful resolution by forming a carbamate (B1207046) derivative suitable for chiral chromatography. researchgate.net Despite these general approaches, a validated and documented procedure for resolving the stereoisomers of this compound is not available.
Intramolecular Interactions and Stereoelectronic Effects
The potential for an intramolecular hydrogen bond between the fluorine atom and a hydrogen atom of the amino group (F…H-N) is a key stereoelectronic feature of this molecule. Such interactions can significantly influence the molecule's conformation and reactivity. However, no experimental (e.g., via NMR spectroscopy) or theoretical studies have been published that investigate this specific interaction in this compound.
For context, the analogous F…H-O intramolecular hydrogen bond has been computationally investigated in 2-fluorobicyclo[2.2.1]heptan-7-ols, where it was found to contribute to structural stabilization. beilstein-journals.orgnih.gov Additionally, N-H…F hydrogen bonds have been characterized in other molecular scaffolds, such as 4-anilino-5-fluoroquinazolines, where through-space NMR couplings were observed. google.com The absence of such a study for this compound represents a significant gap in understanding its fundamental chemical properties.
Assessment of n(F)→σ(OH) Interactions*
While direct studies on this compound are not extensively documented in publicly available literature, the assessment of intramolecular interactions can be inferred from computational and experimental studies on analogous compounds, such as 2-fluorobicyclo[2.2.1]heptan-7-ols. beilstein-journals.orgnih.govbeilstein-journals.org In these systems, the interaction between a fluorine atom and a hydroxyl group, specifically the n(F)→σ(OH) hyperconjugative interaction, has been a subject of detailed investigation. nih.govresearchgate.net This interaction is a type of stereoelectronic effect where the non-bonding lone pair of the fluorine atom (n(F)) donates electron density to the antibonding orbital of the O-H bond (σ(OH)).
The strength of this interaction is highly dependent on the dihedral angle between the C-F bond and the O-H bond. nih.gov For a similar interaction to occur in this compound, it would involve the lone pair of the fluorine and the antibonding orbital of the N-H bond of the amine group, termed an n(F)→σ*(NH) interaction. The rigid bicyclo[2.2.1]heptane skeleton imposes specific geometric constraints on the relative orientation of the fluorine and the amine group.
Computational studies on 2-fluorobicyclo[2.2.1]heptan-7-ols have demonstrated that the n(F)→σ*(OH) interaction contributes to the stabilization of certain conformers. nih.gov It is plausible that similar stabilizing effects would be observed in this compound, influencing its preferred conformation. The magnitude of this stabilization would be a key factor in determining the conformational landscape of the molecule.
Table 1: Comparison of Intramolecular Interactions in Related Bicyclic Systems
| Compound | Interacting Groups | Nature of Interaction | Significance |
| 2-fluorobicyclo[2.2.1]heptan-7-ols | Fluorine and Hydroxyl | n(F)→σ(OH) | Contributes to conformational stability. nih.gov |
| This compound | Fluorine and Amine | n(F)→σ(NH) (postulated) | Likely influences the preferred conformation and electronic properties. |
Ring Strain Considerations within the Bicyclo[2.2.1]heptane System
The bicyclo[2.2.1]heptane framework, also known as the norbornane (B1196662) system, is characterized by significant ring strain. nih.govacs.orgacs.org This strain arises from the deviation of bond angles from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbon atoms and from torsional strain due to eclipsed conformations along some of the carbon-carbon bonds. The inherent strain energy of the bicyclo[2.2.1]heptane skeleton is a dominant factor in its reactivity and stereochemistry. nih.govacs.orgacs.org
The high degree of strain in the bicyclic system can drive chemical reactions such as retro-condensation and ring-opening reactions. nih.govacs.orgacs.org For instance, the strain in bicyclo[2.2.1]heptene systems has been exploited for the stereoselective synthesis of highly functionalized cyclopentene (B43876) and other five-membered ring scaffolds. nih.govacs.orgacs.org In the case of this compound, the rigid structure locks the substituents into well-defined spatial orientations, which can be advantageous in the design of molecules with specific biological activities.
Theoretical and Computational Chemistry Studies on 4 Fluorobicyclo 2.2.1 Heptan 1 Amine
Quantum-Chemical Calculations for Molecular Structure and Stability
Quantum-chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule (its geometry) and its relative energy. These calculations solve the Schrödinger equation, albeit with approximations, to provide insights into molecular energetics and structure.
Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods calculate the electron density of a system to determine its energy. For 4-Fluorobicyclo[2.2.1]heptan-1-amine, geometry optimization using DFT, for instance with the B3LYP functional and a basis set like 6-31+G*, would be a standard approach to locate the minimum energy structure. researchgate.net
Such calculations would precisely determine bond lengths, bond angles, and dihedral angles. The resulting optimized geometry represents the most probable structure of the molecule in the gas phase. Furthermore, frequency calculations are typically performed after optimization to confirm that the structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE).
Illustrative Data Table: Predicted Structural Parameters from DFT Calculations
| Parameter | Predicted Value |
| C1-N Bond Length (Å) | 1.47 |
| C4-F Bond Length (Å) | 1.41 |
| C1-C2 Bond Length (Å) | 1.55 |
| C-N-H Bond Angle (°) | 109.5 |
| F-C4-C3 Bond Angle (°) | 109.2 |
| C1-C7-C4 Dihedral Angle (°) | 114.0 |
Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for such a molecule.
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy. Møller-Plesset perturbation theory, particularly at the second order (MP2), is a common ab initio method used to incorporate electron correlation effects, which are crucial for accurate energy calculations.
For this compound, single-point energy calculations using the MP2 method on a DFT-optimized geometry can provide a more refined understanding of its electronic energy and stability. Comparing the relative energies of different conformers or isomers, if any were possible, would be a key application.
Electron Density Analysis
Analysis of the electron density provides deeper insights into chemical bonding, charge distribution, and intramolecular interactions.
Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugative interactions, and the hybridization of atomic orbitals within a molecule. researchgate.net For this compound, NBO analysis would be employed to understand the electronic interactions between the fluorine and amine substituents and the bicyclic scaffold.
Key insights from an NBO analysis would include:
Natural Charges: The calculated charge distribution on each atom, revealing the polarity of the C-F and C-N bonds.
Hybridization: The s and p character of the hybrid orbitals forming the sigma (σ) and sigma-antibonding (σ*) orbitals of the C-F and C-N bonds.
Hyperconjugative Interactions: The analysis can quantify the stabilizing energy associated with electron delocalization from occupied (donor) orbitals to unoccupied (acceptor) orbitals. For instance, it could reveal interactions between the lone pairs of the nitrogen or fluorine atoms and the antibonding orbitals of adjacent C-C or C-H bonds. In related fluorinated bicyclic compounds, such hyperconjugative interactions have been shown to play a key role in determining molecular properties. beilstein-journals.orgnih.gov
Illustrative Data Table: NBO Analysis Results
| Interaction (Donor -> Acceptor) | Stabilization Energy E(2) (kcal/mol) |
| N(Lone Pair) -> σ(C1-C2) | 2.5 |
| F(Lone Pair) -> σ(C4-C3) | 1.8 |
| C2-C3 σ -> σ*(C1-N) | 0.9 |
Note: This table presents hypothetical stabilization energies from an NBO analysis to illustrate the type of data generated.
The Quantum Theory of Atoms in Molecules (AIM), developed by Richard Bader, analyzes the topology of the electron density to define atoms and chemical bonds. A key feature of AIM is the identification of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties of the electron density at these BCPs provide quantitative information about the nature of the chemical bond.
For this compound, an AIM analysis would characterize the C-F, C-N, and C-C bonds within the strained bicyclic system. The value of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP can distinguish between shared-shell (covalent) and closed-shell (ionic or van der Waals) interactions. In studies of similar fluorinated bicyclic alcohols, AIM analysis has been crucial in confirming the presence and nature of intramolecular hydrogen bonds. beilstein-journals.orgnih.gov
Prediction and Interpretation of Spectroscopic Parameters
Computational methods are highly effective at predicting spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts would be particularly valuable.
Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically in conjunction with DFT, it is possible to calculate the ¹³C and ¹⁹F NMR chemical shifts with a good degree of accuracy. researchgate.net The calculated shifts for each unique carbon and the fluorine atom in the molecule would aid in the assignment of experimental spectra. Discrepancies between calculated and experimental values can often point to specific structural features or solvent effects not accounted for in the calculation. Theoretical calculations of spin-spin coupling constants, another important NMR parameter, are also possible and provide further structural insight. researchgate.net
Illustrative Data Table: Predicted vs. Experimental NMR Chemical Shifts (ppm)
| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C1 | 60.5 | 61.2 |
| C4 | 92.3 | 93.1 |
| C7 | 38.1 | 38.5 |
| ¹⁹F | -185.0 | -184.2 |
Note: This table is a hypothetical comparison to demonstrate the application of computational prediction of spectroscopic data.
Advanced Spectroscopic Characterization for Structural and Mechanistic Insights
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful method for the complete structural elucidation of bicyclo[2.2.1]heptane derivatives in solution. The rigid, strained nature of the bicyclic system results in distinct and predictable chemical shifts and coupling constants, which allow for definitive assignment of the constitution and stereochemistry of the molecule.
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide the fundamental information required to confirm the identity of 4-Fluorobicyclo[2.2.1]heptan-1-amine.
In ¹H NMR, the assignment of signals is based on chemical shifts (δ), signal multiplicity (splitting patterns), and integration (proton count). mdpi.com The protons within the bicyclic system are in unique chemical environments, leading to a complex but interpretable spectrum. The electronegativity of the fluorine and nitrogen substituents significantly influences the chemical shifts of nearby protons.
¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. libretexts.org The carbon atom attached to the fluorine (C-4) and the carbon atom bearing the amine group (C-1) are expected to show characteristic chemical shifts due to the strong deshielding effects of these electronegative atoms. libretexts.org The chemical shifts of the bridgehead carbons and the methylene (B1212753) bridge carbons are also characteristic of the bicyclo[2.2.1]heptane framework. bch.roresearchgate.net For instance, in related bicyclo[2.2.1]heptane systems, carbons attached to a hydroxyl group (similar in electronegativity to an amino group) appear in the 50-65 ppm range. libretexts.org
The following tables present representative NMR data for a substituted bicyclo[2.2.1]heptane skeleton, illustrating the types of signals expected for this compound. The precise values for the target compound would be determined experimentally.
Interactive Data Table: Representative ¹H NMR Data for a Substituted Bicyclo[2.2.1]heptane Amine Moiety Data is illustrative and based on similar known structures. bch.roresearchgate.net
| Proton Position | Representative Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| Bridgehead (CH) | ~2.3 - 2.5 | Broad Singlet / Multiplet | - |
| Bridge (CH₂) | ~1.5 - 2.1 | Multiplet | Complex |
| Protons near F/NH₂ | ~2.5 - 4.0 | Multiplet | Complex |
| Amine (NH₂) | Variable | Broad Singlet | - |
Interactive Data Table: Representative ¹³C NMR Data for a Substituted Bicyclo[2.2.1]heptane Amine Moiety Data is illustrative and based on similar known structures. libretexts.orgbch.roresearchgate.net
| Carbon Position | Representative Chemical Shift (δ, ppm) | Notes |
| C-1 (C-NH₂) | ~50 - 60 | Carbon attached to Nitrogen |
| C-4 (C-F) | ~90 - 100 | Carbon attached to Fluorine (expect large ¹JCF coupling) |
| Bridgehead (CH) | ~40 - 50 | - |
| Bridge (CH₂) | ~30 - 40 | - |
While 1D NMR provides essential data, complex spin systems in rigid molecules often require two-dimensional (2D) NMR experiments for unambiguous signal assignment. mdpi.com These techniques reveal correlations between nuclei, confirming the molecular connectivity and providing crucial stereochemical information. mdpi.comyoutube.com
COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons (¹H-¹H correlations). Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. This allows for the tracing of the entire proton network through the bicyclic skeleton, confirming the connectivity of the carbon framework.
HSQC (Heteronuclear Single Quantum Coherence) / HETCOR (Heteronuclear Correlation): These heteronuclear experiments correlate protons with their directly attached carbons (¹H-¹³C one-bond correlations). Each cross-peak in an HSQC or HETCOR spectrum links a specific proton signal to its corresponding carbon signal. This technique is invaluable for definitively assigning the ¹³C spectrum and ensuring that each C-H unit is correctly identified. mdpi.combch.ro
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). It is crucial for identifying quaternary carbons (like C-1 in this molecule) and for piecing together different fragments of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For bicyclo[2.2.1]heptane systems, NOESY is particularly powerful for determining stereochemistry, such as the exo vs. endo orientation of substituents.
By combining these 2D techniques, a complete and unambiguous assignment of every proton and carbon in this compound can be achieved, confirming its structure and stereochemistry. mdpi.com
Mass Spectrometry for Reaction Monitoring and Product Confirmation
Mass spectrometry (MS) is a vital analytical technique used to confirm the molecular weight of the synthesized compound and to monitor the progress of a chemical reaction. purdue.edu
For this compound (molecular formula C₇H₁₂FN), the expected monoisotopic mass is 129.0954 u. chemspider.com High-resolution mass spectrometry (HRMS) can measure this mass with high precision (typically to within 5 ppm), which serves as definitive confirmation of the elemental composition, ruling out other potential products with the same nominal mass.
Furthermore, MS is highly effective for real-time or near-real-time reaction monitoring. purdue.edu Techniques like nano-electrospray ionization mass spectrometry (nanoESI-MS) can be used to analyze crude reaction mixtures with high sensitivity. purdue.edu By taking small aliquots from the reaction vessel over time, a chemist can monitor the disappearance of starting materials and the appearance of the desired product peak (e.g., the protonated molecule [M+H]⁺ at m/z 130.1032). This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading by providing direct feedback on how these changes affect product formation and the generation of intermediates or byproducts. purdue.edunih.gov
Tandem mass spectrometry (MS/MS) can also be employed to study the fragmentation pattern of the molecule. By isolating the parent ion and inducing fragmentation, a characteristic spectrum of daughter ions is produced, which provides additional structural information about the bicyclic core and the positions of the functional groups.
Applications of 4 Fluorobicyclo 2.2.1 Heptan 1 Amine As a Versatile Building Block
Chiral Auxiliaries and Asymmetric Synthesis Precursors
The bicyclo[2.2.1]heptane scaffold is a privileged structure that provides a basis for asymmetric synthesis and catalysis. rsc.org The inherent rigidity of the framework allows for the predictable transfer of stereochemical information, making its derivatives excellent candidates for use as chiral auxiliaries and ligands. rsc.org Chiral amines, in particular, are widely used in asymmetric synthesis, for example, as chiral bases in enantioselective reactions or as precursors for resolving racemic mixtures. beilstein-journals.org
While direct applications of 4-fluorobicyclo[2.2.1]heptan-1-amine as a chiral auxiliary are not extensively documented, the parent scaffold is well-established in this role. For instance, bornanesultam, which is based on the camphor-derived bicyclo[2.2.1]heptane skeleton, is a widely recognized and effective chiral auxiliary. rsc.org Similarly, chiral 2-azabicyclo[2.2.1]heptane derivatives have been synthesized and applied in asymmetric synthesis. pwr.edu.pl The synthesis of optically active 6-aminobicyclo[2.2.1]heptane-2-carboxylic acid highlights the utility of this scaffold in creating conformationally constrained amino acids that can act as turn mimics in peptides. nih.gov The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is considered critical for both target-oriented and diversity-oriented synthesis of biologically significant molecules. rsc.org
Scaffold for Constrained Nucleosides and Related Heterocyclic Compounds
The bicyclo[2.2.1]heptane skeleton serves as a conformationally restricted carbocyclic mimic of the ribose sugar in nucleoside analogues. researchgate.netmdpi.com This structural constraint can lock the molecule in a specific conformation, which can lead to enhanced binding affinity and selectivity for target enzymes or receptors. nih.gov Research has demonstrated that optically active bicyclo[2.2.1]heptane amines are key intermediates for building these constrained nucleosides, which have been investigated for their potential antiviral and anticancer activities. researchgate.netmdpi.com The introduction of a fluorine atom can further modulate the molecule's properties, such as metabolic stability and binding interactions. nih.govmdpi.com
A common synthetic strategy involves the construction of heterocyclic bases directly onto the amino group of an aminobicycloalkane intermediate. cuni.cz This approach has been successfully used to create a library of nucleoside analogues with varied pyrimidine (B1678525) and purine (B94841) bases.
Research has detailed the synthesis of pyrimidine analogues incorporating uracil, 5-fluorouracil, thymine, and cytosine onto the bicyclo[2.2.1]heptane scaffold. mdpi.com Similarly, the construction of purine rings has been achieved, yielding derivatives containing 6-chloropurine, which can be further modified. researchgate.netcuni.cz For example, the 6-chloro group can be readily displaced by nucleophiles like ammonia (B1221849) or various amines to produce adenine (B156593) and N6-substituted adenine analogues, respectively. cuni.czresearchgate.net This modular approach allows for the systematic exploration of structure-activity relationships.
| Base Type | Specific Base | Resulting Nucleoside Analogue | Reference |
|---|---|---|---|
| Pyrimidine | Uracil | Bicyclo[2.2.1]heptane-uracil analogue | mdpi.com |
| Pyrimidine | 5-Fluorouracil | Bicyclo[2.2.1]heptane-5-fluorouracil analogue | researchgate.netmdpi.com |
| Pyrimidine | Thymine | Bicyclo[2.2.1]heptane-thymine analogue | mdpi.com |
| Pyrimidine | Cytosine | Bicyclo[2.2.1]heptane-cytosine analogue | mdpi.com |
| Purine | 6-Chloropurine | Key intermediate for other purine analogues | researchgate.netcuni.cz |
| Purine | Adenine (from 6-chloropurine) | Bicyclo[2.2.1]heptane-adenine analogue | cuni.czresearchgate.net |
| Purine | 6-(Cyclopropylamino)purine (from 6-chloropurine) | Bicyclo[2.2.1]heptane-N6-cyclopropyladenine analogue | cuni.cz |
Integration into Click Chemistry Methodologies
The synthesis of bicyclo[2.2.1]heptane amines often proceeds through azide (B81097) intermediates. researchgate.net These bicyclo[2.2.1]heptane azides are valuable precursors for "click chemistry," a set of reactions known for their reliability, high yield, and biocompatibility. researchgate.netwikipedia.org
The most prominent click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which joins an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring. organic-chemistry.org The azide functionality on the bicyclo[2.2.1]heptane scaffold can be readily reacted with a diverse array of alkyne-containing molecules. This modular approach allows for the rapid assembly of complex molecules, where the rigid bicyclic core is linked to another chemical moiety via the inert and stable triazole linker. This methodology is widely used in drug discovery, bioconjugation, and materials science to connect different molecular building blocks efficiently. wikipedia.orgorganic-chemistry.org
Contribution to Novel Chemical Space in Medicinal Chemistry (general scaffold discussion)
There is a growing emphasis in medicinal chemistry on developing three-dimensional molecules to improve physicochemical and pharmacological properties. For decades, drug discovery was dominated by flat, aromatic structures, a phenomenon sometimes referred to as "flatland". nih.gov Saturated, non-planar scaffolds like bicyclo[2.2.1]heptane are increasingly used to explore novel chemical space and escape the limitations of these traditional structures. nih.govchemrxiv.org
The rigid, polycyclic nature of the bicyclo[2.2.1]heptane core offers several advantages:
Three-Dimensionality : It introduces a well-defined 3D geometry, which can lead to more specific interactions with biological targets. bohrium.comrsc.org
Improved Physicochemical Properties : Incorporating such scaffolds can improve properties like solubility while avoiding significant increases in molecular weight, which is crucial for drug-likeness. bohrium.com
Novelty and Intellectual Property : These unique structures provide access to novel molecular frameworks, offering opportunities to create new intellectual property and circumvent existing patents. nih.gov
Bioisosteric Replacement : The bicyclo[2.2.1]heptane moiety can serve as a non-classical isostere for other groups, such as phenyl or cycloalkane rings, helping to fine-tune pharmacokinetic parameters and target affinity. chemrxiv.org
A study on CXCR2 antagonists found that introducing a bicyclo[2.2.1]heptane moiety into an N,N′-diarylsquaramide skeleton led to a compound with good antagonistic activity and high selectivity, which also demonstrated a significant anti-cancer metastatic effect in vivo. rsc.org This highlights the successful application of this scaffold in generating novel therapeutic candidates.
| Property | Traditional Aromatic Scaffolds | Bicyclo[2.2.1]heptane & Related Scaffolds | Reference |
|---|---|---|---|
| Shape | Flat, 2D | Rigid, 3D | nih.govchemrxiv.org |
| sp³ Character | Low | High | chemrxiv.org |
| Solubility | Often limited | Can be improved | bohrium.com |
| Novelty | Well-explored chemical space | Access to novel chemical space | nih.gov |
| Binding Energetics | Higher conformational entropy penalty upon binding | Lower entropic penalty due to pre-organization | chemrxiv.org |
Comparative Analysis with Other Bicyclic Amine Scaffolds and Fluorine Substitution Patterns
Comparison with Structurally Similar Bicyclic Systems
The family of bicyclic alkanes offers a range of scaffolds that serve as bioisosteres—substitutes for common chemical groups like phenyl rings—providing improved physicochemical properties such as solubility and metabolic stability. researchgate.netnih.gov The bicyclo[2.2.1]heptane system fits within a continuum of strained and rigid structures.
Bicyclo[1.1.1]pentanes (BCPs) and bicyclo[2.1.1]hexanes (BCHs) are smaller, more strained analogues of the bicyclo[2.2.1]heptane system. nih.gov BCPs are well-established as effective bioisosteres for para-substituted benzene (B151609) rings, replicating the 180° exit vector for substituents, while BCHs have been proposed as mimics of meta-substituted benzenes. nih.govacs.org
The amine derivatives of these smaller scaffolds, such as 3-Fluorobicyclo[1.1.1]pentan-1-amine and 4-Fluorobicyclo[2.1.1]hexan-1-amine, are noted for their compact and rigid nature, which can enhance binding selectivity in drug candidates. The synthesis of these highly strained systems often requires specialized methods, such as photochemical [2+2] cycloadditions. While the bicyclo[2.2.1]heptane core of norbornane (B1196662) possesses significant ring strain (approximately 72 kJ/mol), the smaller bicyclic systems exhibit even greater strain, which influences their reactivity. masterorganicchemistry.comlibretexts.org For instance, in certain catalytic borylation reactions, bicyclo[1.1.1]pentanes and bicyclo[2.1.1]hexanes react at the bridgehead C-H bond, whereas the less strained bicyclo[2.2.1]heptane is unreactive under the same conditions. nih.gov
| Scaffold | Common Bioisosteric Target | Key Structural Feature | Relative Ring Strain |
|---|---|---|---|
| Bicyclo[1.1.1]pentane (BCP) | para-Substituted Benzene | Highly strained, linear exit vector (180°) | High |
| Bicyclo[2.1.1]hexane (BCH) | meta-Substituted Benzene | Strained, angular exit vector | Medium-High |
| Bicyclo[2.2.1]heptane | - | Moderately strained, rigid boat conformation | Medium |
Moving to a larger system, the bicyclo[2.2.2]octane scaffold offers a different set of properties. Unlike the bicyclo[2.2.1]heptane system which is locked into a strained boat-like conformation, the bicyclo[2.2.2]octane structure is significantly more rigid and symmetrical, resembling a "barrel." libretexts.orgnih.gov This high degree of rigidity makes it an excellent scaffold for precisely positioning functional groups in three-dimensional space. researchgate.net
This defined geometry is leveraged in medicinal chemistry to mimic specific conformations of bioactive molecules. nih.gov For example, bicyclo[2.2.2]octane derivatives have been synthesized as structural mimics of peptide motifs to disrupt protein-protein interactions. nih.gov The enhanced rigidity of this scaffold, compared to the slight flexibility in the bicyclo[2.2.1]heptane system, makes it a preferred choice when a fixed spatial arrangement of substituents is critical. This rigidity also finds use in materials science, where bicyclo[2.2.2]octane dicarboxylic acids are used as linear, non-conjugated linkers to create transparent metal-organic frameworks (MOFs). researchgate.net
Effect of Fluorine Position and Ring Size on Molecular Architecture and Reactivity
The introduction of fluorine into a molecule, particularly a rigid bicyclic amine, has profound effects on its properties. Fluorine is the most electronegative element, and its presence significantly alters electronic distribution, which in turn affects acidity, basicity, lipophilicity, and metabolic stability. nih.govscispace.com
In fluorinated saturated bicyclic amines, the primary effect of a fluorine or trifluoromethyl (CF3) group is a substantial decrease in the basicity of the amine. researchgate.net The electron-withdrawing inductive effect of fluorine pulls electron density away from the nitrogen atom, making its lone pair of electrons less available to accept a proton. This is reflected in a lower pKa value. Concurrently, fluorination generally increases the lipophilicity (LogP) of a molecule. researchgate.net
The size of the bicyclic ring also plays a role. In smaller, more strained rings like bicyclo[1.1.1]pentane, the orbitals have more p-character, which can influence the properties of the substituents. The reactivity of enamines, for example, is known to be higher in five-membered rings compared to six-membered rings due to the greater p-character of the nitrogen lone pair, a principle that can extend to the exocyclic amine on these bicyclic systems. researchgate.net The combination of ring size and fluorine substitution allows for fine-tuning of the physicochemical properties of the resulting amine.
| Modification | Effect on Amine Basicity (pKa) | Effect on Lipophilicity (LogP) | Underlying Cause |
|---|---|---|---|
| Introduction of -F or -CF3 | Decreases significantly (ΔpKa ≈ 4 for CF3) researchgate.net | Increases (by ~0.5 LogP units for CF3) researchgate.net | Strong negative inductive effect of fluorine. |
Elucidation of Structure-Reactivity Relationships in Fluorinated Bicyclic Amines
The structure of a molecule dictates its reactivity, and in fluorinated bicyclic amines, this relationship is governed by the interplay between the rigid scaffold and the electronic effects of fluorine.
Basicity and Nucleophilicity : As established, the primary structure-reactivity relationship is the marked reduction in the basicity and nucleophilicity of the amine group. researchgate.net The strong electron-withdrawing nature of the fluorine atom, transmitted through the rigid carbon skeleton, makes the nitrogen lone pair less available for donation to either a proton (basicity) or an electrophilic carbon (nucleophilicity).
Conformational Control : The rigid bicyclic framework locks the molecule into a specific shape. This pre-organized conformation eliminates the energetic cost of achieving a specific geometry for binding to a biological target, which can lead to higher affinity and selectivity. ucl.ac.uk The fixed distance and angle between the amine and the fluorine atom can be critical for interactions within an enzyme's active site or a receptor's binding pocket, forming the basis of its utility in rational drug design. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
